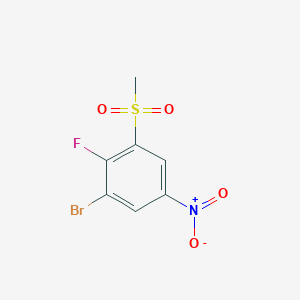

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Vue d'ensemble

Description

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is a chemical compound with the CAS Number: 1445995-73-2 . It has a molecular weight of 298.09 and its IUPAC name is 1-bromo-2-fluoro-3-(methylsulfonyl)-5-nitrobenzene . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is 1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is a solid at ambient temperature . It has a molecular weight of 298.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups, such as the nitro group and the sulfonyl group, make it a versatile precursor for constructing various pharmacologically active molecules or materials with specific electronic properties .

Material Science Research

In material science, the compound’s unique combination of halogens and a nitro group can be used to modify the surface properties of materials. This can lead to the development of new materials with improved thermal stability, flame retardancy, or specific optical characteristics .

Pharmaceutical Development

The sulfonyl and nitro groups present in this compound are commonly found in drug molecules. Researchers can use this compound to develop new medications, particularly in the design of sulfa drugs, which are a group of antibiotics containing sulfonamide functional groups .

Agrochemical Formulation

Compounds like 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone can be used in the development of agrochemicals. The bromine and fluorine atoms could be critical in creating new pesticides or herbicides with specific action mechanisms against pests or weeds .

Dye and Pigment Production

The nitro group of this compound is a chromophore, which can absorb light and impart color. This property is essential in the synthesis of dyes and pigments, where the compound can be used to create new colorants with unique hues and stabilities .

Analytical Chemistry Reagent

Due to its distinct chemical structure, this compound can be utilized as a reagent in analytical chemistry to detect, identify, or quantify other substances. It could be part of novel sensing materials or indicators .

Polymer Additive

The compound’s molecular structure allows it to act as an additive in polymers to enhance certain properties. For example, it could improve the resistance of plastics to degradation by UV light or chemicals .

Catalyst Design

Finally, the compound’s functional groups might be used in the design of catalysts for chemical reactions. These catalysts could be employed in environmentally friendly processes, such as green chemistry applications, to increase reaction efficiency and selectivity .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be worn .

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfonyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOFNPXNVSLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)